4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one
Brand Name: Vulcanchem
CAS No.: 336195-38-1
VCID: VC2502366
InChI: InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3
SMILES: CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C10H10Cl2O3S
Molecular Weight: 281.15 g/mol

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one

CAS No.: 336195-38-1

Cat. No.: VC2502366

Molecular Formula: C10H10Cl2O3S

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one - 336195-38-1

Specification

CAS No. 336195-38-1
Molecular Formula C10H10Cl2O3S
Molecular Weight 281.15 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)sulfonylbutan-2-one
Standard InChI InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3
Standard InChI Key YEEDEKLRGULQCF-UHFFFAOYSA-N
SMILES CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Canonical SMILES CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Features

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one (CAS No. 336195-38-1) is an organosulfur compound characterized by a butanone chain linked to a 3,4-dichlorophenyl ring through a sulfonyl (-SO₂-) bridge. Its molecular formula is C₁₀H₁₀Cl₂O₃S, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms in its structure. The compound features multiple functional groups that contribute to its chemical reactivity: a ketone group at the C-2 position of the butane chain, a sulfonyl moiety connecting the aliphatic and aromatic regions, and a dichlorinated aromatic ring with substituents at positions 3 and 4.

The molecular structure consists of three distinct regions: (1) the butan-2-one chain with a terminal methyl ketone, (2) the central sulfonyl group featuring two oxygen atoms bonded to sulfur in a tetrahedral arrangement, and (3) the 3,4-dichlorophenyl group where the chlorine atoms create a unique electronic distribution within the aromatic system. This structural configuration grants the molecule specific chemical and electronic properties that distinguish it from related compounds .

Physical and Chemical Properties

The comprehensive physical and chemical properties of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one

PropertyValueReference
CAS Number336195-38-1
Molecular FormulaC₁₀H₁₀Cl₂O₃S
Molecular Weight281.15 g/mol
Physical StateSolid
IUPAC Name4-(3,4-dichlorophenyl)sulfonylbutan-2-one
InChIInChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3
InChIKeyYEEDEKLRGULQCF-UHFFFAOYSA-N
SMILESCC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
PubChem ID2063534

The compound's chemical properties are significantly influenced by its functional groups. The ketone functionality at C-2 makes it susceptible to nucleophilic addition reactions. The sulfonyl group, being a strong electron-withdrawing entity, affects the electron density of the adjacent carbon atoms, potentially enhancing their electrophilicity. The 3,4-dichlorophenyl moiety introduces additional electronic effects due to the electron-withdrawing nature of the chlorine atoms, which might influence the reactivity patterns of the aromatic ring .

Structural Analogs and Comparative Analysis

Examining structural analogs of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one provides valuable insights into structure-property relationships and potential applications. Table 2 presents a comparative analysis of this compound with structurally related molecules.

Table 2: Comparison of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-oneC₁₀H₁₀Cl₂O₃S281.15Reference compound
4-[(2,5-dichlorophenyl)sulfonyl]butan-2-oneC₁₀H₁₀Cl₂O₃S281.16Different chlorine positions (2,5 vs. 3,4)
4-(4-chlorophenyl)-3-(4-fluorophenyl)butan-2-oneC₁₆H₁₄ClFO276.73Contains fluorophenyl group; lacks sulfonyl moiety
4-[(4-Methylphenyl)sulfanyl]butan-2-oneC₁₁H₁₄OS194.28Contains sulfanyl (-S-) instead of sulfonyl (-SO₂-); methyl instead of dichlorine substituents
4-Amino-4-(3,4-dichlorophenyl)butan-1-olC₁₀H₁₃Cl₂NO234.12Contains amino and hydroxyl groups; lacks sulfonyl and ketone functionalities

Structure-Property Relationships

The comparative analysis reveals several important structure-property relationships:

  • Chlorine Substitution Patterns: The position of chlorine atoms on the aromatic ring significantly influences electronic distribution. The 3,4-dichlorophenyl pattern in the target compound creates a distinctive electronic environment compared to the 2,5-dichlorophenyl isomer .

  • Sulfonyl vs. Sulfanyl Groups: Compounds containing a sulfanyl group (-S-), such as 4-[(4-Methylphenyl)sulfanyl]butan-2-one, exhibit markedly different electronic properties compared to sulfonyl-containing analogs. The sulfonyl group's strong electron-withdrawing character contrasts with the weaker electronic effects of the sulfanyl group, resulting in different reactivity profiles .

  • Functional Group Variations: The replacement of the ketone and sulfonyl functionalities with other groups (e.g., amino, hydroxyl) significantly alters physical properties such as polarity, hydrogen-bonding capacity, and potential biological interactions, as seen in 4-Amino-4-(3,4-dichlorophenyl)butan-1-ol .

These structural differences have important implications for the compound's potential applications in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic and Analytical Characterization

While specific spectroscopic data for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one is limited in the available literature, expected spectroscopic features can be inferred based on its structural elements and related compounds.

Future Research Directions

Several promising research directions for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one can be identified:

  • Optimized Synthesis: Development of efficient, scalable, and environmentally friendly synthetic routes, potentially involving catalytic methods.

  • Reactivity Studies: Systematic investigation of the compound's chemical behavior under various reaction conditions, focusing on the ketone, sulfonyl, and aromatic functionalities.

  • Crystallographic Analysis: Determination of the three-dimensional structure and packing arrangement in the solid state through X-ray crystallography, similar to studies conducted on related compounds such as 4-[(4-Methylphenyl)sulfanyl]butan-2-one .

  • Biological Evaluation: Screening for potential biological activities, particularly enzyme inhibition, based on structural similarities to known bioactive molecules.

  • Derivative Development: Preparation of structural analogs to establish structure-activity relationships and potentially enhance desired properties.

These research directions would significantly expand our understanding of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one and its potential applications in chemistry and related fields.

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